5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, combining an oxazole and pyrazole moiety, which contributes to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Reagents: : 2-ethoxyphenylamine, acetone, ammonium acetate.
Conditions: : Reflux in ethanol, followed by condensation reaction.
Step 2: Preparation of 4-ethylbenzyl bromide
Reagents: : 4-ethyltoluene, bromine.
Conditions: : Light-catalyzed bromination in chloroform.
Step 3: Coupling Reaction
Reagents: : 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole, 4-ethylbenzyl bromide, base (e.g., NaH).
Conditions: : Stirring at room temperature in DMF.
Step 4: Cyclization to form 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Reagents: : Intermediate from Step 3, hydrazine hydrate.
Conditions: : Reflux in ethanol.
Industrial Production Methods
Scale-up of the above synthetic route typically involves optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automation may be used to increase efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can form corresponding oxidized derivatives under controlled conditions.
Reduction: : Reduction of specific functional groups to form reduced analogs.
Substitution: : Various electrophilic and nucleophilic substitutions are possible at reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide, under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents (e.g., N-bromosuccinimide), bases (e.g., NaH), and acids (e.g., HCl).
Major Products
Oxidized Products: : Formation of oxazoles with additional keto or carboxyl groups.
Reduced Products: : Formation of alcohols or amines from reduction of corresponding functional groups.
Substitution Products: : Varied depending on the substituent introduced, affecting reactivity and biological activity.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Study of structure-activity relationships (SAR) in organic chemistry.
Biology
Potential bioactive compound for the study of enzyme inhibition or receptor binding.
Tool for biochemical assays investigating cellular pathways.
Medicine
Exploring therapeutic potentials, including anti-inflammatory and anticancer activities.
Investigational compound in drug development for novel therapeutic agents.
Industry
Used in the development of specialty chemicals and advanced materials.
Component in the formulation of high-performance polymers and coatings.
Mechanism of Action
This compound may act through various mechanisms depending on its application:
Enzyme Inhibition: : Binding to the active site of target enzymes, blocking their activity.
Receptor Modulation: : Interacting with cellular receptors, influencing signaling pathways.
Chemical Reactivity: : Undergoing specific reactions that result in therapeutic effects or material properties.
Comparison with Similar Compounds
Similar Compounds
5-(benzyl)-2-phenyl-4H-pyrazolo[1,5-a]pyrazin-4-one: : Lacks the oxazole moiety, resulting in different reactivity and bioactivity.
5-([2-(2-hydroxyphenyl)-1,3-oxazol-4-yl]methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one: : Similar backbone structure but different substituent, influencing its interaction with biological targets.
Uniqueness
The presence of both the oxazole and pyrazole rings in 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one confers unique chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-4-19-10-12-20(13-11-19)22-16-24-27(32)30(14-15-31(24)29-22)17-23-18(3)34-26(28-23)21-8-6-7-9-25(21)33-5-2/h6-16H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJMYFOVNVLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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